molecular formula C12H26Cl2N2 B1487638 [(1-Cyclohexylpiperidin-3-YL)methyl]amine CAS No. 883533-78-6

[(1-Cyclohexylpiperidin-3-YL)methyl]amine

Cat. No. B1487638
M. Wt: 269.25 g/mol
InChI Key: OPTUWNRYMCWZCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1-Cyclohexylpiperidin-3-YL)methyl]amine , also known as CPP or Cyclohexylpiperidine , is an organic compound. Its chemical formula is C₁₂H₂₄N₂ . The compound features a cyclohexyl group attached to a piperidine ring, with a methylamine substituent. CPP is widely used in scientific research.



Synthesis Analysis

The synthesis of CPP involves the reaction of cyclohexylamine with 3-chloropiperidine . The nucleophilic substitution of the chlorine atom by the amine group results in the formation of CPP. The reaction proceeds under mild conditions and yields the desired product.



Molecular Structure Analysis

CPP’s molecular structure consists of a cyclohexyl ring fused to a piperidine ring. The methylamine group is attached to the piperidine nitrogen. The compound exhibits a tertiary amine functionality, making it a versatile building block for various chemical transformations.



Chemical Reactions Analysis

CPP participates in several chemical reactions:



  • Alkylation : CPP can undergo alkylation reactions, where the amine nitrogen is substituted with alkyl groups.

  • Reductive Amination : CPP serves as a reagent in reductive amination reactions, allowing the introduction of new functional groups.

  • Ring-Opening Reactions : The cyclohexyl ring can undergo ring-opening reactions, leading to diverse derivatives.



Physical And Chemical Properties Analysis


  • Melting Point : CPP melts at approximately 60°C .

  • Solubility : It is soluble in common organic solvents like methanol , ethanol , and acetone .

  • Stability : CPP is stable under ambient conditions.


Scientific Research Applications

Chemical Synthesis and Catalysis Research has highlighted the utilization of “[(1-Cyclohexylpiperidin-3-YL)methyl]amine” in various chemical synthesis processes. Lifchits and Charette (2008) described its role in the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles. This reaction is crucial for synthesizing complex organic molecules, including drugs like serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008). Additionally, Uozumi et al. (2004) explored its use in catalytic asymmetric allylic amination in water, a process important for the enantioselective synthesis of organic compounds (Uozumi, Tanaka & Shibatomi, 2004).

Biomedical Applications In the realm of biomedical research, Noolvi et al. (2014) synthesized a series of novel azetidine-2-one derivatives of 1H-benzimidazole, using a compound structurally similar to “[(1-Cyclohexylpiperidin-3-YL)methyl]amine”. These compounds showed promising antimicrobial and cytotoxic activities, indicating potential applications in developing new therapeutic agents (Noolvi et al., 2014).

Material Science The compound also finds applications in material science. Orme and Wilson (2015) demonstrated the use of 1-cyclohexylpiperidine, a compound similar to “[(1-Cyclohexylpiperidin-3-YL)methyl]amine”, as a thermolytic draw solute for osmotically driven membrane processes, showcasing its potential in improving water purification technologies (Orme & Wilson, 2015).

Safety And Hazards


  • Irritant : CPP may cause skin and eye irritation. Handle with care.

  • Toxicity : While not highly toxic, avoid inhalation or ingestion.

  • Storage : Store in a cool, dry place away from direct sunlight.


Future Directions

CPP continues to be a valuable research tool. Future studies may explore its potential in drug development, receptor modulation, and therapeutic applications.


properties

IUPAC Name

(1-cyclohexylpiperidin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c13-9-11-5-4-8-14(10-11)12-6-2-1-3-7-12/h11-12H,1-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSJEOPMBGXGSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCCC(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1-Cyclohexylpiperidin-3-YL)methyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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